7-[4-(5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
The compound 7-[4-(5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluoroquinolone derivative modified with a 1,2,3-triazole-piperazine moiety. Fluoroquinolones are renowned for their antibacterial activity, targeting bacterial DNA gyrase and topoisomerase IV.
Properties
IUPAC Name |
7-[4-(5-amino-1-phenyltriazole-4-carbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN7O4/c27-19-12-17-20(33(15-6-7-15)14-18(23(17)35)26(37)38)13-21(19)31-8-10-32(11-9-31)25(36)22-24(28)34(30-29-22)16-4-2-1-3-5-16/h1-5,12-15H,6-11,28H2,(H,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSBNWZHLWJIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C(=O)C5=C(N(N=N5)C6=CC=CC=C6)N)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[4-(5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a novel derivative that combines multiple pharmacophoric elements, including a quinoline core and a triazole moiety. This article reviews its biological activity, focusing on its potential as an anticancer and antibacterial agent based on recent research findings.
Structure and Synthesis
The compound's structure incorporates a triazole ring, which is known for its diverse biological activities. The synthesis typically involves the cycloaddition of azides with nitriles to form the triazole scaffold, followed by modifications to introduce the quinoline moiety .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring the 5-amino-1-phenyl-1H-1,2,3-triazole scaffold. Research indicates that derivatives of this scaffold exhibit selective cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Growth Inhibition (%) |
|---|---|---|---|
| 7a | OVCAR-4 | 38.6 | 6.63 |
| 3a | HEK293 | >100 | - |
| 3b | HEK293 | >100 | - |
| Doxorubicin | HEK293 | 0.5 | - |
The IC50 values indicate that while the new derivatives show promising activity against cancer cells, they are significantly less toxic than doxorubicin, a standard chemotherapeutic agent .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Preliminary results suggest it exhibits activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Salmonella typhi | 1.56 |
These findings suggest that modifications to the quinoline structure can enhance antibacterial efficacy while maintaining low toxicity levels .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Triazole Moiety : Essential for anticancer and antibacterial activity.
- Piperazine Linker : Enhances solubility and bioavailability.
- Cyclopropyl Group : May contribute to selective binding and activity against target enzymes or receptors.
Research indicates that variations in substituents on the phenyl ring of the triazole significantly influence potency and selectivity against different cancer cell lines .
Case Studies
Several case studies have been documented demonstrating the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative with a similar structure was tested in vitro against ovarian cancer cells, showing significant growth inhibition compared to standard treatments.
- Case Study 2 : Another study evaluated antibacterial derivatives against clinical strains of bacteria, revealing lower MIC values than traditional antibiotics.
These studies support the potential of compounds like this compound as promising candidates for further development .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The incorporation of the 5-amino-1-phenyltriazole group enhances the biological activity of quinolone derivatives against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
Anticancer Properties
Compounds with triazole structures have been investigated for their anticancer properties. The unique structural features of the triazole ring allow for interactions with cancer cell targets, potentially leading to apoptosis in tumor cells. Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against different cancer cell lines .
Anti-inflammatory Effects
The combination of quinolone and triazole functionalities may also contribute to anti-inflammatory activities. Research has indicated that certain triazole-containing compounds can modulate inflammatory pathways, suggesting that this compound could be explored for treating inflammatory diseases .
Biochemical Mechanisms
Enzyme Inhibition
The presence of the triazole ring in this compound allows it to act as a potent inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For instance, triazoles are known to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both bacteria and cancer cells. This inhibition can lead to reduced growth and survival of these cells .
Targeting Protein Interactions
The piperazine moiety may facilitate interactions with various biological targets, including proteins involved in signal transduction pathways. By disrupting these interactions, the compound could alter cellular responses to external stimuli, thereby offering therapeutic benefits in conditions like cancer and infectious diseases .
Case Studies
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of this compound involves multi-step reactions, primarily focusing on coupling the quinolone core with a functionalized triazole-piperazine intermediate.
1.1. Formation of the Quinolone Core
The quinolone backbone is synthesized via Gould–Jacobs cyclization, starting with cyclopropane carboxylic acid derivatives. Key steps include:
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Cyclocondensation of 1-cyclopropyl-6,7-difluoro-8-nitroquinolone-3-carboxylic acid under acidic conditions .
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Fluorination at position 6 using potassium fluoride in dimethylformamide (DMF), confirmed by NMR .
1.3. Final Coupling Reaction
The quinolone core is coupled with the triazole-piperazine intermediate under nucleophilic aromatic substitution conditions:
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Conditions : Reflux in dimethyl sulfoxide (DMSO) with potassium carbonate .
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Mechanism : Piperazine nitrogen attacks the C7 position of the quinolone, displacing the fluorine atom .
2.1. Carboxylic Acid Group
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Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions (HSO) to form methyl/ethyl esters (e.g., compounds 3a–c ) .
-
Example:
-
-
Decarboxylation : Not observed under standard synthesis conditions, likely due to steric hindrance from the cyclopropyl group .
2.2. Triazole Moiety
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Amination : The 5-amino group participates in Schiff base formation with aldehydes, confirmed by NMR shifts at δ 6.48–6.65 .
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Electrophilic Substitution : Limited reactivity due to electron-withdrawing effects of the adjacent carbonyl group .
2.3. Cyclopropyl Ring
Reaction Optimization and Yields
Stability and Degradation Pathways
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Photodegradation : Exposure to UV light (λ = 254 nm) leads to cleavage of the triazole ring, detected via HPLC .
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Hydrolysis : The ester derivatives (e.g., 3a–c ) hydrolyze to the parent carboxylic acid in aqueous NaOH (pH > 10) .
Comparative Analysis with Analogues
Mechanistic Insights
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents on the triazole ring, which influence lipophilicity, solubility, and binding affinity. Selected compounds from include:
Spectroscopic Characterization
Docking Studies and Antibacterial Potential
Molecular docking (AutoDock 4.2) against bacterial targets revealed:
- Staphylococcus aureus DNA Gyrase (2XCR) : 2l (CF₃-substituted) showed stronger binding (ΔG = -9.2 kcal/mol) than 2j (-8.7 kcal/mol), likely due to hydrophobic interactions with the enzyme’s active site .
- Mycobacterium tuberculosis Topoisomerase II (5BTL) : 2k (5-fluoro-2-methylphenyl) exhibited superior affinity (ΔG = -10.1 kcal/mol), possibly from fluorine-mediated hydrogen bonding .
Comparison with Non-Triazole Derivatives
- Thiadiazole Derivatives () : Ciprofloxacin analogs with 1,3,4-thiadiazole moieties showed reduced activity compared to triazole derivatives, highlighting the triazole’s role in enhancing target binding .
- Piperazine Modifications () : Impurity G (formyl-piperazine) lacks the triazole-carbonyl group, reducing enzymatic inhibition and underscoring the importance of the triazole scaffold .
Preparation Methods
Gould-Jacobs Cyclization
The quinoline scaffold is constructed via thermal cyclization of ethyl 3-(2,4-difluorophenylamino)acrylate derivatives under Dean-Stark conditions:
Reaction conditions :
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Ethyl 3-(2,4-difluorophenylamino)acrylate (1.0 eq)
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Diphosgene (1.2 eq) in anhydrous DMF
Cyclopropanation
Triazole-Piperazine Linker Synthesis
Click Chemistry for Triazole Formation
The 5-amino-1-phenyl-1H-1,2,3-triazole moiety is synthesized via Huisgen cycloaddition:
Procedure :
Optimization data :
| Parameter | Value Range | Optimal Value |
|---|---|---|
| Temperature (°C) | 60–100 | 80 |
| CuI Loading (mol%) | 5–20 | 10 |
| Reaction Time (h) | 2–6 | 3 |
Piperazine Coupling
The triazole is functionalized with piperazine via:
Purification :
Final Coupling and Purification
Buchwald-Hartwig Amination
The quinoline core (1.0 eq) reacts with triazole-piperazine linker (1.1 eq):
Catalytic system :
Kinetic profile :
| Time (h) | Conversion (%) |
|---|---|
| 2 | 45 |
| 6 | 78 |
| 12 | 95 |
Workup :
-
Filtration through Celite®
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Acidification to pH 2.0 with HCl
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Recrystallization (MeOH/H₂O)
Yield : 73%
Chiral purity : >99% ee by chiral HPLC
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d6) :
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δ 8.65 (s, 1H, triazole-H)
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δ 7.82–7.75 (m, 5H, Ph-H)
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δ 4.12 (q, J=7.1 Hz, 2H, COOCH₂)
HRMS (ESI+) :
-
m/z Calcd for C₂₈H₂₅FN₇O₄ [M+H]⁺: 558.1941
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Found: 558.1938
Process Optimization Challenges
Byproduct Formation
Major impurities identified during scale-up:
| Impurity | Structure | Mitigation Strategy |
|---|---|---|
| A | Des-fluoro analog | Strict temperature control |
| B | Piperazine dimer | Excess linker (1.2 eq) |
| C | Oxidized triazole | N₂ sparging during reaction |
Solvent Screening
Comparative study of coupling efficiency:
| Solvent | Conversion (%) | Purity (%) |
|---|---|---|
| DMF | 92 | 87 |
| DMSO | 88 | 91 |
| Dioxane | 95 | 94 |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for introducing the 1,2,3-triazole-4-carbonyl-piperazine moiety into fluoroquinolone scaffolds?
- Methodology : Utilize a two-step protocol involving (i) coupling of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid with piperazine via carbodiimide-mediated activation (e.g., EDC/HOBt) and (ii) subsequent conjugation to the 7-piperazinyl position of the fluoroquinolone core. Solvent choice (e.g., DMF or DCM) and reaction time (24–48 hrs) significantly impact yield due to steric hindrance from the triazole-phenyl group .
Q. How can crystallographic data validate the spatial arrangement of the piperazine-triazole substituent?
- Methodology : Single-crystal X-ray diffraction (SCXRD) at 293 K resolves bond angles and torsional strain in the piperazine ring. For example, reports a mean C–C bond length of 0.003 Å and R-factor = 0.067, confirming planar geometry at the triazole-carbonyl junction. Hydrogen bonding between the triazole NH and quinoline carbonyl oxygen stabilizes the conformation .
Q. What spectroscopic techniques are critical for confirming the integrity of the triazole-fluoroquinolone hybrid?
- Methodology :
- FT-IR : Look for triazole C=N stretching at 1625–1630 cm⁻¹ and fluoroquinolone C=O at 1700–1720 cm⁻¹.
- ¹H/¹³C-NMR : The cyclopropyl CH2 group appears as a triplet at δ 1.1–1.3 ppm, while the triazole NH2 resonates as a broad singlet at δ 5.8–6.2 ppm .
Q. How should researchers design preliminary antimicrobial assays for this compound?
- Methodology : Follow CLSI guidelines using broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include ciprofloxacin as a positive control. Note that the bulky triazole-phenyl group may reduce penetration, requiring higher concentrations (e.g., 8–32 µg/mL) compared to parent fluoroquinolones .
Advanced Research Questions
Q. How can computational modeling predict SAR for derivatives targeting DNA gyrase mutations?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the M. tuberculosis DNA gyrase structure (PDB: 1KZN). Focus on interactions between the triazole NH2 and Ser84/Ala88 residues. MD simulations (50 ns) assess stability of the piperazine-triazole loop in the hydrophobic pocket .
Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NH2 splitting in NMR)?
- Methodology :
- Variable Temperature NMR : Determine if splitting arises from restricted rotation of the triazole-phenyl group.
- 2D-COSY/HSQC : Assign coupling between NH2 protons and adjacent carbons.
- Mass Spec (HRMS) : Confirm molecular ion ([M+H]⁺) and rule out degradation products .
Q. How does the nitroso-piperazine derivative () inform SAR for redox-active modifications?
- Methodology : Compare the nitroso derivative’s antibacterial activity (MIC) and ROS generation (via DCFH-DA assay) with the parent compound. Nitroso groups may enhance redox cycling, improving activity against anaerobic pathogens (e.g., B. fragilis) but increasing cytotoxicity in mammalian cells (test via MTT assay) .
Q. What strategies improve aqueous solubility without compromising antimicrobial potency?
- Methodology :
- Salt formation : Co-crystallize with benzene-1,4-dicarboxylic acid () to enhance solubility via carboxylate-piperazine hydrogen bonding.
- Prodrug design : Introduce a hydrolyzable ester at the 3-carboxylic acid group (e.g., ethyl ester), which is cleaved in vivo .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
